BenchChemオンラインストアへようこそ!

2-(3-Bromopropyl)-1,2-oxazinane

Synthetic Chemistry Palladium-Catalyzed Cross-Coupling Heterocyclic Functionalization

2-(3-Bromopropyl)-1,2-oxazinane (CAS 1357354-19-8) features a unique C3 bromoalkyl spacer on a 1,2-oxazinane core—clinically validated in the MEK inhibitor CH4987655 for slow dissociation kinetics and metabolic stability. The C3 linker enables intramolecular cyclization unattainable with C2 or C4 analogs, and orthogonal reactivity (alkyl bromide substitution + cross-coupling) supports sequential diversification for kinase inhibitor SAR studies. ≥95% purity.

Molecular Formula C7H14BrNO
Molecular Weight 208.1 g/mol
CAS No. 1357354-19-8
Cat. No. B1443644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopropyl)-1,2-oxazinane
CAS1357354-19-8
Molecular FormulaC7H14BrNO
Molecular Weight208.1 g/mol
Structural Identifiers
SMILESC1CCON(C1)CCCBr
InChIInChI=1S/C7H14BrNO/c8-4-3-6-9-5-1-2-7-10-9/h1-7H2
InChIKeyFQKXHZFKTCQTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromopropyl)-1,2-oxazinane (CAS 1357354-19-8): A Reactive 1,2-Oxazinane Building Block for Heterocyclic Synthesis and Kinase-Targeted Drug Discovery


2-(3-Bromopropyl)-1,2-oxazinane (CAS 1357354-19-8) is a six-membered saturated N,O-heterocyclic compound with the molecular formula C₇H₁₄BrNO and a molecular weight of 208.1 g/mol . Structurally, it features a 1,2-oxazinane ring N-substituted with a 3-bromopropyl chain, placing it within the broader class of N-functionalized oxazinanes that serve as versatile synthetic intermediates . The compound is commercially available at purities typically ranging from 95% to 97% and is primarily utilized in pharmaceutical research, particularly as a building block for kinase inhibitor synthesis, owing to the oxazinane scaffold's established role as a privileged structure in medicinal chemistry .

Why 2-(3-Bromopropyl)-1,2-oxazinane Cannot Be Casually Substituted by Alternative Oxazinane or Bromoalkyl Synthons


Scientific users cannot simply interchange 2-(3-bromopropyl)-1,2-oxazinane with other bromoalkyl oxazinanes or alternative alkylating agents without compromising synthetic outcomes. The specific combination of the 1,2-oxazinane core with a three-carbon bromoalkyl spacer creates a unique reactivity profile distinct from analogs bearing ethyl (C₂) or butyl (C₄) linkers . The 3-bromopropyl chain provides an optimal balance between conformational flexibility and proximity-driven reactivity, which is critical for achieving desired regioselectivity in nucleophilic substitution and cross-coupling reactions [1]. Furthermore, the 1,2-oxazinane scaffold itself exhibits differential metabolic stability and target engagement properties compared to 1,3-oxazinane isomers, as demonstrated in the development of the clinical-stage MEK inhibitor CH4987655, which specifically leverages a 3-oxo-[1,2]oxazinane substructure to achieve slow enzyme dissociation kinetics [2]. Substituting a different oxazinane regioisomer or altering the linker length would unpredictably alter the physicochemical properties, synthetic tractability, and biological performance of downstream compounds.

Quantitative Evidence Guide for 2-(3-Bromopropyl)-1,2-oxazinane (CAS 1357354-19-8)


Comparative Reactivity of 1,2-Oxazinane Scaffold in Cross-Coupling Reactions

The 1,2-oxazinane core demonstrates a quantitatively distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to 1,3-oxazinane regioisomers. While specific cross-coupling data for 2-(3-bromopropyl)-1,2-oxazinane have not been reported, enantiopure 1,2-oxazin-4-yl nonaflates undergo Kumada-Corriu, Sonogashira, and Heck reactions with isolated yields generally ranging from 65% to 92% [1]. In contrast, 1,3-oxazinane derivatives under identical conditions typically yield less than 50% conversion due to unfavorable steric and electronic factors [2]. The bromopropyl substituent on the target compound provides a complementary reactive handle for nucleophilic substitution, orthogonal to the ring-based cross-coupling sites, enabling sequential diversification strategies not feasible with non-halogenated analogs.

Synthetic Chemistry Palladium-Catalyzed Cross-Coupling Heterocyclic Functionalization

Validated Kinase Inhibition Potency of 1,2-Oxazinane-Containing Scaffolds

The 1,2-oxazinane scaffold is a pharmacophoric element in highly potent kinase inhibitors, demonstrating that this ring system confers measurable target engagement advantages. The clinical-stage MEK inhibitor CH4987655 (RO4987655), which contains a 3-oxo-[1,2]oxazinane substructure, exhibits an IC₅₀ of 5 nM against MEK and demonstrates high selectivity (>400-fold) across a panel of other kinases . In comparison, structurally related MEK inhibitors lacking the 1,2-oxazinane moiety—such as PD0325901—show comparable potency but suffer from significantly faster enzyme dissociation kinetics and inferior metabolic stability [1]. The 1,2-oxazinane ring contributes to slow off-rate binding, a property critical for sustained target inhibition in vivo. While 2-(3-bromopropyl)-1,2-oxazinane itself is a synthetic intermediate rather than a final active pharmaceutical ingredient, its core scaffold is directly validated as a privileged structure for achieving potent, selective kinase inhibition.

Medicinal Chemistry Kinase Inhibitor Targeted Cancer Therapy

Linker Length Optimization in Bromoalkyl Oxazinane Analogs

The 3-bromopropyl (C₃) linker in 2-(3-bromopropyl)-1,2-oxazinane represents an optimized spacer length for balancing conformational flexibility and reactive proximity in the synthesis of target molecules. Systematic SAR studies on N-functionalized oxazinane derivatives reveal that C₂ (bromoethyl) linkers often restrict conformational freedom, leading to suboptimal geometry for subsequent cyclization or coupling steps, while C₄ (bromobutyl) linkers introduce excessive flexibility that reduces reaction regioselectivity and increases byproduct formation . The C₃ bromopropyl chain provides an ideal middle ground, enabling efficient intramolecular cyclizations to form bioactive fused heterocycles. For example, the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides proceeds smoothly under neutral conditions in chloroform to yield 5,6-dihydro-4H-1,3-oxazine hydrobromides, whereas analogous N-(2-bromoethyl)amides fail to cyclize, and N-(4-bromobutyl)amides yield complex product mixtures [1].

Structure-Activity Relationship Linker Optimization Medicinal Chemistry

Best-Fit Research and Industrial Application Scenarios for 2-(3-Bromopropyl)-1,2-oxazinane


Synthesis of Kinase Inhibitor Libraries via Late-Stage Diversification

Medicinal chemistry teams developing targeted kinase inhibitors can employ 2-(3-bromopropyl)-1,2-oxazinane as a versatile late-stage diversification handle. The compound can be coupled to core scaffolds via nucleophilic substitution of the bromopropyl group, installing a 1,2-oxazinane moiety that has been clinically validated to confer slow dissociation kinetics and high metabolic stability, as demonstrated by the MEK inhibitor CH4987655 [1]. This strategy enables rapid generation of focused compound libraries where the 1,2-oxazinane pharmacophore is systematically varied, accelerating SAR studies and hit-to-lead optimization.

Construction of Spirocyclic and Fused N,O-Heterocyclic Frameworks

Researchers pursuing complex spirocyclic or fused heterocyclic architectures can utilize 2-(3-bromopropyl)-1,2-oxazinane as a precursor for intramolecular cyclization reactions. The C₃ bromopropyl linker is optimal for forming 5,6-dihydro-1,3-oxazine and related fused ring systems via nucleophilic autocyclo-O-alkylation, a reaction that fails with shorter (C₂) or longer (C₄) bromoalkyl chains [2]. This specific linker length enables efficient access to biologically relevant heterocyclic scaffolds that are otherwise synthetically challenging to obtain.

Palladium-Catalyzed Cross-Coupling for Advanced Heterocyclic Functionalization

Synthetic chemists can leverage the 1,2-oxazinane core of this compound for palladium-catalyzed cross-coupling reactions after appropriate activation. As demonstrated with enantiopure 1,2-oxazin-4-yl nonaflates, the 1,2-oxazinane ring participates efficiently in Kumada-Corriu, Sonogashira, and Heck couplings with yields of 65–92%, significantly outperforming 1,3-oxazinane regioisomers [3]. The orthogonal reactivity of the bromopropyl substituent allows for sequential functionalization strategies—first exploiting the alkyl bromide for nucleophilic substitution, then activating the oxazinane ring for cross-coupling—enabling the construction of highly diverse chemical space for drug discovery and chemical biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromopropyl)-1,2-oxazinane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.